(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
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Description
This compound is a part of the class of chemicals known for their complex molecular structures involving multiple rings and functional groups. The specific structural characteristics of this compound, including its stereochemistry and functional groups, make it of interest in various chemical and pharmaceutical studies.
Synthesis Analysis
The synthesis of this compound and its derivatives often involves multistep reactions. For instance, Nadirova et al. (2019) discussed the synthesis of related compounds, where 5-arylfurfurilamines react with maleic anhydride to form 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which then undergo esterification (Nadirova et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using techniques like X-ray structural analysis. The analysis by Chen et al. (2012) on a related compound provides insights into the intricacies of such molecular structures, detailing the crystallographic data and conformational aspects (Chen et al., 2012).
Chemical Reactions and Properties
Compounds in this category typically undergo various chemical reactions, including etherification, oximation, and rearrangements, as detailed by Jiang et al. (2012). These reactions are pivotal in understanding the chemical behavior and potential applications of these compounds (Jiang et al., 2012).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are essential for understanding the applications and handling of the compound. The work of Gein et al. (2017) provides a basis for understanding these properties, particularly through spectroscopic methods like IR and NMR (Gein et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial in the synthesis and application of this compound. Nishiwaki et al. (1974) explored the thermally induced isomerization of related compounds, which can offer insights into the chemical stability and reactivity under different conditions (Nishiwaki et al., 1974).
Scientific Research Applications
Synthesis and Characterization Techniques
The synthesis and characterization of complex organic compounds, including those with structures similar to the specified compound, are critical in drug discovery and development. For example, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcases methods for creating compounds with potential cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). Such methodologies could be relevant for synthesizing and assessing the biological activities of complex molecules, including those with epoxyisoindole structures.
Biological Evaluation and Potential Therapeutic Applications
The evaluation of novel compounds for their biological activities is a significant application in scientific research. For instance, compounds with structures incorporating elements like oxadiazole and pyrazole have been explored for their anti-inflammatory and analgesic properties, indicating a potential pathway for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that compounds with similar structural features, such as the one , could also be investigated for similar biological activities.
Advanced Analytical Techniques
Research involving complex organic molecules often utilizes advanced analytical techniques to understand their structure, properties, and potential reactivity. For example, the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in studying the metabolism and disposition of potent HIV integrase inhibitors highlights the importance of sophisticated analytical tools in drug research (Monteagudo et al., 2007). Such techniques could be instrumental in elucidating the detailed properties of the specified compound, aiding in its application in scientific research.
Synthesis of Related Heterocyclic Compounds
The synthesis and structural analysis of related heterocyclic compounds, such as esterification products of hexahydro-epoxyisoindole carboxylic acids, provide insights into the chemical behavior and potential applications of similar compounds in medicinal chemistry and materials science (Nadirova et al., 2019). These findings could guide the development of new synthetic routes and applications for the compound of interest.
properties
IUPAC Name |
(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-13-23-17(31-24-13)11-25(2)20(27)18-16-7-8-22(30-16)12-26(21(28)19(18)22)10-14-5-4-6-15(9-14)29-3/h4-9,16,18-19H,10-12H2,1-3H3/t16-,18?,19?,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIVLBSQVNPFIX-PJJFEIACSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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